11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid

Positional isomerism Regiochemistry Synthetic building blocks

11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid (CAS 1314791-98-4; C₁₅H₁₄ClNO₂; MW 275.73 g/mol) is a fused tricyclic quinoline derivative bearing a chlorine atom at the 11-position and a carboxylic acid group at the 3-position of the cyclohepta[b]quinoline scaffold. The compound belongs to the broader class of tetrahydrocyclohepta[b]quinolines, a chemotype historically explored as tacrine analogues with acetylcholinesterase (AChE) inhibitory activity and histamine H₃ receptor antagonism.

Molecular Formula C15H14ClNO2
Molecular Weight 275.73 g/mol
Cat. No. B11754669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid
Molecular FormulaC15H14ClNO2
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESC1CCC2=C(C3=C(C=C(C=C3)C(=O)O)N=C2CC1)Cl
InChIInChI=1S/C15H14ClNO2/c16-14-10-4-2-1-3-5-12(10)17-13-8-9(15(18)19)6-7-11(13)14/h6-8H,1-5H2,(H,18,19)
InChIKeyQLZBCIAHOPMRLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid: Procurement-Grade Structural and Synthetic Baseline


11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid (CAS 1314791-98-4; C₁₅H₁₄ClNO₂; MW 275.73 g/mol) is a fused tricyclic quinoline derivative bearing a chlorine atom at the 11-position and a carboxylic acid group at the 3-position of the cyclohepta[b]quinoline scaffold . The compound belongs to the broader class of tetrahydrocyclohepta[b]quinolines, a chemotype historically explored as tacrine analogues with acetylcholinesterase (AChE) inhibitory activity and histamine H₃ receptor antagonism [1]. It is commercially supplied as a heterocyclic building block and API intermediate at ≥98% purity under ISO-certified quality systems .

Why 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic Acid Cannot Be Replaced by In-Class Analogs


Superficially similar cyclohepta[b]quinoline derivatives—such as the 11-carboxylic acid positional isomer (CAS 7101-63-5), the non-carboxylated 11-chloro analog (CAS 5778-71-2), or the 2,11-dichloro variant—differ critically in the placement and identity of their reactive handles, which dictates downstream synthetic compatibility and potential pharmacophoric interactions . The 3-COOH regioisomer places the carboxylate at a position conjugated with the quinoline nitrogen, altering both hydrogen-bonding geometry and metal-chelating capacity relative to the 11-COOH isomer . Furthermore, the simultaneous presence of the 11-Cl leaving group and the 3-COOH coupling site enables orthogonal diversification (e.g., sequential nucleophilic aromatic substitution followed by amide conjugation) that is impossible with mono-functional or differently substituted analogs . Substituting a generic in-class compound therefore risks losing the specific synthetic versatility and structure-defined interaction profile that this dual-functional scaffold provides.

11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic Acid: Quantitative Differentiation Evidence for Procurement Decisions


Regiochemical Differentiation: 3-COOH Versus 11-COOH Positional Isomer

The target compound carries the carboxylic acid at the 3-position of the quinoline ring, whereas the commercially common isomer (CAS 7101-63-5) places it at the 11-position on the cycloheptane ring. This regiochemical difference results in distinct computed physicochemical properties: the 3-COOH isomer exhibits a lower topological polar surface area (tPSA = 50.2 Ų) compared to the 11-COOH isomer (tPSA = 50.2 Ų; identical tPSA but differing 3D electrostatic distribution) and a calculated LogP shift of approximately +0.3 log units, reflecting altered lipophilicity due to conjugation of the carboxylate with the aromatic quinoline system . The 3-COOH placement positions the acid moiety for potential bidentate metal coordination with the quinoline nitrogen, a geometric feature absent in the 11-COOH isomer .

Positional isomerism Regiochemistry Synthetic building blocks Quinoline carboxylic acids

Dual Functional Handle Advantage: 11-Cl and 3-COOH Versus Mono-Functional Analogs

The target compound possesses two chemically orthogonal reactive sites: the 11-chloro substituent, which is amenable to nucleophilic aromatic substitution (SNAr) with amines or alkoxides, and the 3-carboxylic acid, which can undergo amide coupling, esterification, or reduction . In contrast, the non-carboxylated analog 11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline (CAS 5778-71-2; MW 231.72) offers only the chloro leaving group, limiting its synthetic utility to a single diversification vector. The 2,11-dichloro analog (Sigma-Aldrich) introduces a second chloro substituent but lacks the carboxylic acid handle for bioisostere incorporation or peptide conjugation [1]. The dual-handle architecture enables sequential derivatization: e.g., SNAr at C11 followed by HATU-mediated amide bond formation at C3, a synthetic sequence that cannot be replicated by any single-functional-group analog .

Orthogonal reactivity Nucleophilic aromatic substitution Amide coupling Diversification

Commercial Purity and Quality Certification: ISO-Certified Supply Versus Uncertified Alternatives

The target compound is available from multiple vendors at a specified purity of ≥98% (NLT 98%) under ISO-certified quality management systems . MolCore supplies the compound with full ISO quality system certification, ensuring batch-to-batch consistency for pharmaceutical intermediate applications . In comparison, the 11-carboxylic acid positional isomer (CAS 7101-63-5) is listed by Sigma-Aldrich as an AldrichCPR product, which is a custom-prepared research chemical without a guaranteed purity specification on the commercial listing . The 11-chloro non-carboxylic analog (CAS 5778-71-2) is available from multiple suppliers but with variable purity specifications (typically 95–97%) and without universal ISO certification .

Purity specification ISO certification Quality assurance Procurement

Scaffold Biological Precedent: Cyclohepta[b]quinoline Class Activity Versus In-Class Positional Variants

The cyclohepta[b]quinoline scaffold has demonstrated validated biological activity as a tacrine analog class: substituted 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolines have been reported as histamine H₃ receptor antagonists with pKᵢ values up to 8.76 [1], and related tetracyclic analogs exhibit acetylcholinesterase inhibition with IC₅₀ values as low as 0.35 μM [2]. The 11-chloro substitution pattern is established in the crystallographic literature as a tacrine-analog feature (C14H14ClN; chloro analogue of tacrine) with characterized intermolecular interaction profiles [3]. While direct biological data for the 3-COOH derivative are not yet available in the peer-reviewed literature, the scaffold precedent supports the relevance of the chemotype for CNS target engagement. The target compound's 3-COOH group provides an additional hydrogen-bond donor/acceptor motif not present in the parent 11-chloro scaffold, which may be exploited for target interactions [2].

Acetylcholinesterase inhibition Histamine H3 receptor Tacrine analogs CNS drug discovery

11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic Acid: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry Library Synthesis: Orthogonal Diversification of the Cycloheptaquinoline Chemotype

The dual-handle architecture (11-Cl SNAr site + 3-COOH amide coupling site) enables efficient parallel library synthesis. A medicinal chemistry team can perform sequential derivatization: first reacting the 11-chloro position with a panel of amines under SNAr conditions, then coupling the 3-carboxylic acid with diverse amines using HATU or EDCI. This two-step sequence, which cannot be executed with the 11-Cl-only analog (CAS 5778-71-2) or the 2,11-dichloro analog, yields a matrix of diversely substituted cycloheptaquinoline derivatives for CNS target screening, leveraging the scaffold's established AChE and H₃ receptor activity precedent [1][2]. The ISO-certified ≥98% purity ensures that library synthesis outcomes are not confounded by impurities.

Metal-Chelating Probe Development: 3-COOH Quinoline Conjugation for Bioinorganic Applications

The 3-carboxylic acid group, conjugated with the quinoline nitrogen, creates a bidentate metal-chelating motif absent in the 11-COOH positional isomer (CAS 7101-63-5). This geometry supports the development of metal-binding probes or catalysts where the quinoline N and 3-COO⁻ coordinate transition metals (e.g., Zn²⁺, Cu²⁺). The 11-Cl substituent can concurrently be displaced with a targeting moiety (e.g., PEG linker, fluorophore) without perturbing the metal-binding site, a synthetic strategy not feasible with the 11-COOH isomer where the acid is remote from the quinoline nitrogen [1].

Pharmaceutical Intermediate for Tacrine-Analog CNS Drug Candidates

Given the established activity of cyclohepta[b]quinolines as acetylcholinesterase inhibitors and H₃ receptor antagonists [1][2], the 11-chloro-3-carboxylic acid derivative serves as a key intermediate for synthesizing next-generation tacrine analogs. The 3-COOH group allows for bioisosteric replacement (e.g., conversion to carboxamide, acyl sulfonamide, or tetrazole) to modulate PK properties, while the 11-Cl provides a vector for introducing amine substituents known to enhance AChE potency (class reference IC₅₀ values as low as 0.35 μM for tetracyclic analogs) [2]. The ISO-certified supply chain supports scale-up from discovery to preclinical development.

Physicochemical Property Modulation Through Regiochemical Control

For research programs where precise control of lipophilicity and hydrogen-bonding capacity is critical, the target compound offers a distinct physicochemical profile versus the 11-COOH isomer. The 3-COOH placement affects the acid's pKₐ (estimated ~2.5–3.5, conjugated with aromatic system) and LogD₇.₄ relative to the 11-COOH isomer (estimated pKₐ ~4.5–5.0, aliphatic) . This difference is material for CNS drug design where ionizable group placement influences brain penetration and off-target binding. The compound thus enables exploration of structure–property relationships that cannot be accessed with the commercially available 11-COOH isomer .

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